

Spectroscopic Characterization of *tert*-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate

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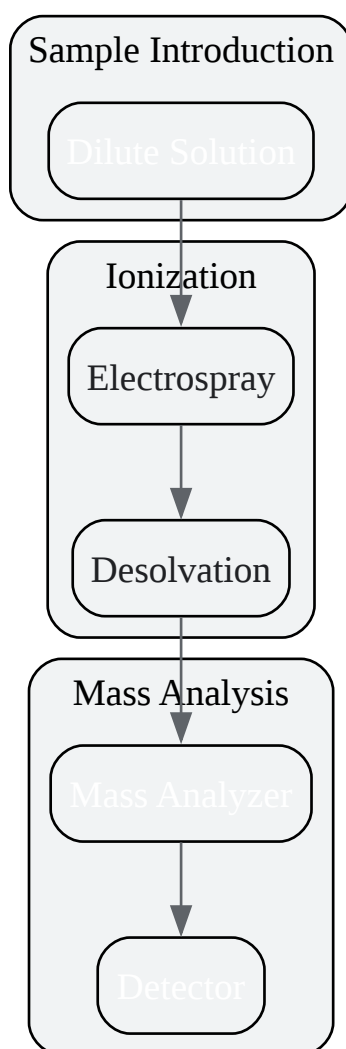
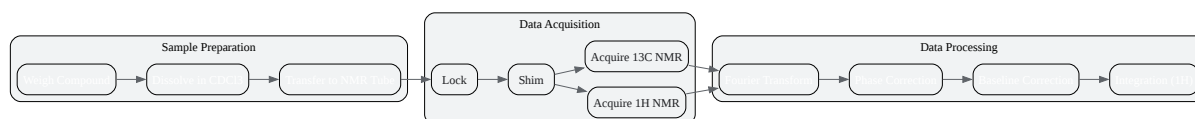
Introduction

***tert*-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate** is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutics.^[1] Its pyrrolidine core is a prevalent scaffold in a multitude of biologically active compounds. Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and suitability for subsequent synthetic transformations. This guide provides an in-depth analysis of the spectroscopic data of ***tert*-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The discussion is framed from the perspective of a senior application scientist, emphasizing not only the interpretation of the data but also the rationale behind the experimental choices and the establishment of self-validating analytical systems.

Molecular Structure and Key Spectroscopic Features

The structure of ***tert*-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate**, with the Boc protecting group, presents distinct features that are readily identifiable by various spectroscopic

techniques. The following sections will dissect the expected and observed data from NMR, IR, and MS analyses.



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References

- 1. chembk.com [chembk.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1393404#tert-butyl-3-iodomethyl-pyrrolidine-1-carboxylate-spectroscopic-data-nmr-ir-ms>]

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